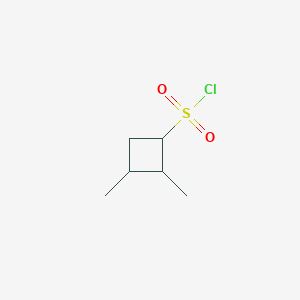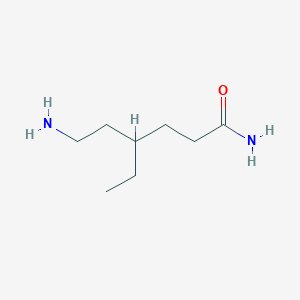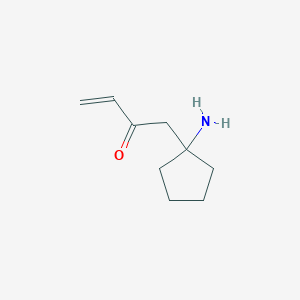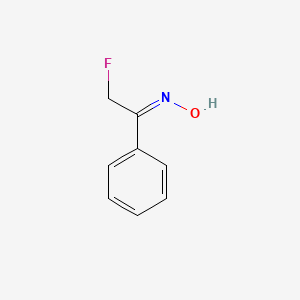
2,3-Dimethylcyclobutane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylcyclobutane-1-sulfonyl chloride is an organic compound characterized by a cyclobutane ring substituted with two methyl groups at the 2 and 3 positions and a sulfonyl chloride group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclobutane-1-sulfonyl chloride typically involves the chlorination of 2,3-dimethylcyclobutane-1-sulfonic acid or its derivatives. One common method is the reaction of 2,3-dimethylcyclobutane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction proceeds as follows:
2,3-Dimethylcyclobutane-1-sulfonic acid+SOCl2→2,3-Dimethylcyclobutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides, including this compound, can be achieved through continuous flow processes. These methods offer improved control over reaction parameters and enhanced safety by mitigating the risks associated with exothermic reactions .
化学反应分析
Types of Reactions
2,3-Dimethylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
科学研究应用
2,3-Dimethylcyclobutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the modification of polymers to enhance their properties.
Biological Studies: Utilized in the preparation of sulfonamide-based inhibitors for studying enzyme mechanisms and drug development.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
作用机制
The mechanism of action of 2,3-Dimethylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .
相似化合物的比较
Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the methyl substitutions at the 2 and 3 positions.
2,3-Dimethylcyclobutane-1-carboxylic acid chloride: Contains a carboxylic acid chloride group instead of a sulfonyl chloride group.
2,3-Dimethylcyclopentane-1-sulfonyl chloride: Features a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
2,3-Dimethylcyclobutane-1-sulfonyl chloride is unique due to the presence of both methyl groups and the sulfonyl chloride group on a cyclobutane ring. This combination imparts distinct reactivity and steric properties, making it valuable for specific synthetic applications and research studies .
属性
分子式 |
C6H11ClO2S |
|---|---|
分子量 |
182.67 g/mol |
IUPAC 名称 |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3 |
InChI 键 |
BTHZXDFHJHNWHM-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1C)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)

![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)

![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
![1-[4-(Chloromethyl)-2-methylphenyl]piperidine](/img/structure/B13204667.png)

![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)


![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)


![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
